4-Amino-2-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]butanoic acid
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Overview
Description
The compound you’re asking about is an amino acid with a phenylpyrazole group attached. Phenylpyrazoles are a class of compounds that often have biological activity. For example, fipronil, a common insecticide, is a phenylpyrazole . The trifluoromethyl group attached to the pyrazole ring is a common feature in many pharmaceuticals and agrochemicals .
Scientific Research Applications
Polymer Modification
Research by Aly et al. (2015) demonstrates the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including derivatives similar to 4-Amino-2-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]butanoic acid. These modifications enhance the hydrogels' thermal stability and introduce potential for medical applications due to their improved antibacterial and antifungal activities (Aly, Aly, & El-Mohdy, 2015).
Optical and Material Sciences
El-Ghamaz et al. (2017) investigated antipyrine derivatives, closely related to the compound of interest, for their optical properties. These studies are crucial for developing materials with specific light absorption characteristics, which can be applied in electronic devices and sensors (El-Ghamaz, Ghoneim, El-Sonbati, Diab, El‐Bindary, & El-kader, 2017).
Medicinal Chemistry and Therapeutics
Procopiou et al. (2018) discovered a compound structurally related to this compound as a nonpeptidic αvβ6 integrin inhibitor. This compound shows promise as a therapeutic agent for idiopathic pulmonary fibrosis due to its high affinity for αvβ6 integrin, highlighting the potential medicinal applications of similar compounds (Procopiou et al., 2018).
Heterocyclic Chemistry
Research into the synthesis of heterocyclic compounds, such as pyranopyrazoles and pyrano[2,3-c]pyrazoles, demonstrates the versatility of pyrazole derivatives in constructing complex molecular architectures. These compounds, synthesized using green chemistry approaches, have shown promising antimicrobial activities, suggesting their potential in drug development (Zolfigol et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-amino-2-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c15-14(16,17)12-11(10(6-7-18)13(21)22)8-19-20(12)9-4-2-1-3-5-9/h1-5,8,10H,6-7,18H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRZBBVORXTLOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(CCN)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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